
2,3-Dimethoxyphenylboronic acid
Overview
Description
2,3-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. Another method includes the direct borylation of 2,3-dimethoxyphenyl halides using a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl compounds.
Oxidation: The compound can be oxidized to form phenolic derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions, including halogens and nitro groups.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenolic Derivatives: From oxidation reactions.
Substituted Aromatics: From electrophilic aromatic substitution.
Scientific Research Applications
2,3-Dimethoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethoxyphenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the halide substrate. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
3,5-Dimethoxyphenylboronic Acid: Similar in structure but with methoxy groups at different positions, affecting its reactivity and applications.
2,6-Dimethoxyphenylboronic Acid: Another isomer with distinct properties and uses.
Uniqueness: 2,3-Dimethoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity in cross-coupling reactions and its ability to form stable complexes with various substrates. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials .
Biological Activity
2,3-Dimethoxyphenylboronic acid (CAS Number: 40972-86-9) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique properties and potential applications. This article explores its biological activity, including its interactions with biological molecules, therapeutic potential, and relevant research findings.
- Molecular Formula : C₈H₁₁BO₄
- Molecular Weight : 181.98 g/mol
- Structural Characteristics : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
This compound exhibits biological activity primarily through its interaction with biomolecules such as proteins and nucleic acids. The boronic acid moiety allows it to bind selectively to hydroxyl groups present on sugars or proteins, influencing various biological processes.
Interaction with Insulin
One notable study investigated the interaction of various boronic acids, including this compound, with insulin. The study utilized computational modeling to predict binding affinities and interactions at the molecular level. It was found that certain boronic acids could stabilize insulin and enhance its biological activity by forming complexes with amino acid residues critical for insulin's function .
Antidiabetic Potential
Given its interaction with insulin, this compound has been explored for potential applications in diabetes management. By stabilizing insulin and potentially improving its pharmacokinetics, this compound may serve as a therapeutic agent in diabetes treatment.
Anticancer Activity
Research has also indicated that boronic acids can inhibit proteasome activity, which is crucial in cancer cell survival and proliferation. The ability of this compound to modulate proteasome functions suggests a possible role as an anticancer agent. Studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells through proteasome inhibition .
Research Findings and Case Studies
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the optimal conditions for synthesizing 2,3-dimethoxyphenylboronic acid, and how can purity be ensured?
Answer: The synthesis typically involves a two-step process:
- Step 1: Diazotization of 2,3-dimethoxyaniline using sodium nitrite and HCl at 0–5°C in methanol/water .
- Step 2: Boronation with tetrahydroxydiboron at room temperature, yielding ~65% crude product.
Purification is achieved via recrystallization from aqueous ethanol, followed by characterization using: - Melting point analysis: Expected range 245–250°C (decomposition) .
- HPLC or GC: Purity >97% is confirmed using high-performance liquid chromatography with UV detection .
- NMR spectroscopy: B NMR shows a peak near 30 ppm, typical for arylboronic acids; H NMR confirms methoxy group positions .
Q. Reaction Methodology
Q. Q2. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?
Answer: This compound is effective in Pd-catalyzed couplings with aryl halides/triflates. Key parameters:
- Catalyst system: Pd(PPh) or PdCl(dppf) in THF/water .
- Base: KCO or NaCO (pH 9–10) to stabilize the boronate intermediate.
- Electronic effects: The electron-donating methoxy groups at positions 2 and 3 moderately reduce reactivity compared to unsubstituted phenylboronic acids. Steric hindrance from the 2-methoxy group may slow coupling with bulky substrates .
- Yield optimization: Use excess boronic acid (1.2–1.5 eq) and degassed solvents to prevent protodeboronation .
Q. Advanced Structural and Electronic Analysis
Q. Q3. How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?
Answer: DFT/B3LYP calculations reveal:
- Frontier molecular orbitals: The HOMO is localized on the boronic acid group, while the LUMO resides on the aromatic ring, indicating nucleophilic boronate formation under basic conditions .
- Vibrational modes: IR spectroscopy combined with DFT identifies B–O stretching at ~1350 cm and O–H bending (from –B(OH)) at ~950 cm .
- Solvent effects: Water enhances boronic acid’s Lewis acidity via hydrogen bonding, critical for its interaction with diols (e.g., saccharides) in sensing applications .
Q. Contradictory Reactivity Data
Q. Q4. Why do some studies report inconsistent reactivity of this compound in cross-coupling reactions?
Answer: Discrepancies arise from:
- Substrate compatibility: Electron-deficient aryl halides (e.g., nitro-substituted) react efficiently, while electron-rich partners require higher temperatures or microwave assistance .
- Protodeboronation: Acidic or protic conditions (e.g., MeOH without base) promote degradation, reducing yields. Stabilizing additives like NaHCO mitigate this .
- Impurities: Anhydride byproducts (common in boronic acid synthesis) can inhibit catalysis. Purity verification via B NMR is recommended .
Q. Safety and Handling Protocols
Q. Q5. What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Storage: Keep at 0–6°C in airtight containers to prevent moisture absorption and oxidation .
- PPE: Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritation (H315/H319 hazards) .
- Spill management: Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
- Waste disposal: Treat with hydrogen peroxide to oxidize residual boronic acid before disposal .
Q. Comparative Reactivity with Structural Analogs
Q. Q6. How does substituting methoxy groups at positions 2 and 3 affect reactivity compared to 3,4- or 2,4-dimethoxy analogs?
Answer:
- Electronic effects: 2,3-Dimethoxy substitution creates a meta-directing pattern, reducing conjugation with the boronic acid group vs. para-substituted analogs .
- Steric effects: The 2-methoxy group hinders transmetalation in Suzuki reactions, requiring longer reaction times compared to 3,4-dimethoxy derivatives .
- Biological interactions: The 2,3-dimethoxy motif shows higher affinity for specific lectins due to optimized hydrogen bonding, as seen in glycoprotein recognition studies .
Q. Advanced Applications in Drug Discovery
Q. Q7. How is this compound utilized in designing kinase inhibitors or PROTACs?
Answer:
- Kinase inhibitors: The boronic acid group acts as a covalent warhead, targeting catalytic lysines in kinases (e.g., BTK). Methoxy groups enhance solubility and binding to hydrophobic pockets .
- PROTACs: The compound serves as a linker for E3 ligase recruitment. Its rigidity from the aromatic ring improves proteolysis targeting efficiency .
- Validation: Cellular assays (e.g., Western blotting for target degradation) and SPR analysis confirm target engagement .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREWSCMOGIXMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408983 | |
Record name | 2,3-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40972-86-9 | |
Record name | 2,3-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.